
Poloppin-II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poloppin-II is a modulator of protein-protein interactions of the mitotic polo-like kinases, targeting KRAS mutant xenografts. This compound acts synergistically with Crizotinib, an inhibitor of the c-MET receptor, against mutant KRAS-expressing cancer cells.
Aplicaciones Científicas De Investigación
In Vitro Studies
Poloppin-II has demonstrated significant efficacy in vitro against various cancer cell lines harboring KRAS mutations. The compound selectively enhances cell death during mitosis, showing a half maximal effective concentration (EC50) of 61 nM in cellular assays. This potency is markedly higher than that of its predecessor, Poloppin, which had an EC50 of 14.6 μM .
Compound | EC50 (nM) | Mechanism |
---|---|---|
This compound | 61 | Mitotic arrest via PLK inhibition |
Poloppin | 14,600 | Mitotic arrest via PLK inhibition |
In Vivo Studies
In animal models, specifically using KRAS G13D-expressing colorectal cancer xenografts (HCT116), this compound has shown promising results. Administered at a dose of 50 mg/kg, the compound significantly reduced tumor growth without adverse health effects or weight loss in subjects. Notably, it maintained plasma concentrations above 100 nM for over 24 hours following oral administration, indicating excellent bioavailability and pharmacokinetics .
Combination Therapy Potential
This compound not only acts as a standalone treatment but also sensitizes mutant KRAS-expressing cells to other clinical inhibitors. For instance, it enhances the efficacy of c-MET inhibitors, suggesting that combination therapies could be an effective strategy for treating resistant cancers .
Case Study 1: Colorectal Cancer Xenografts
In a study involving HCT116 xenografts, treatment with this compound resulted in a statistically significant reduction in tumor size compared to control groups. The tumors exhibited increased levels of phospho-Ser10 histone H3 expression within 24 hours post-treatment, indicating effective mitotic arrest and cellular engagement with the drug .
Case Study 2: Pancreatic Cancer Models
Further investigations into pancreatic cancer models expressing mutant KRAS revealed that this compound effectively induced cell death and reduced tumor growth rates when used in conjunction with standard chemotherapy agents. This synergy highlights the potential for this compound to enhance existing treatment regimens .
Propiedades
Fórmula molecular |
C28H25ClF3N3O |
---|---|
Peso molecular |
511.97 |
Nombre IUPAC |
4-(5-(4-Chlorophenyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide |
InChI |
InChI=1S/C28H25ClF3N3O/c1-34(2)18-17-33-27(36)21-9-7-19(8-10-21)24-15-16-25(20-11-13-22(29)14-12-20)35(24)26-6-4-3-5-23(26)28(30,31)32/h3-16H,17-18H2,1-2H3,(H,33,36) |
Clave InChI |
BBRZVOJNDJLHJP-UHFFFAOYSA-N |
SMILES |
O=C(NCCN(C)C)C1=CC=C(C2=CC=C(C3=CC=C(Cl)C=C3)N2C4=CC=CC=C4C(F)(F)F)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Poloppin-II; PoloppinII; Poloppin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.